

# Chebulagic acid's antiviral effects against influenza and other viruses

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Chebulagic acid |           |
| Cat. No.:            | B1212293        | Get Quote |

# **Chebulagic Acid: A Potent Broad-Spectrum Antiviral Agent**

A Technical Guide for Researchers and Drug Development Professionals

Introduction: **Chebulagic acid**, a hydrolyzable tannin found in the medicinal plant Terminalia chebula, has emerged as a promising natural compound with potent antiviral activity against a wide range of clinically relevant viruses. Its multifaceted mechanism of action, targeting both viral and host factors, makes it an attractive candidate for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the antiviral effects of **chebulagic acid**, with a focus on its activity against influenza and other significant viral pathogens. We present a detailed summary of its in vitro and in vivo efficacy, elucidate its mechanisms of action through signaling pathways and experimental workflows, and provide detailed experimental protocols for key assays.

# **Quantitative Antiviral Activity of Chebulagic Acid**

The antiviral potency of **chebulagic acid** has been quantified against numerous viruses using various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50 and EC50) and cytotoxicity (CC50) values reported in the literature.



| Virus<br>Family      | Virus                                          | Assay                           | Cell<br>Line | IC50 /<br>EC50<br>(μM)    | СС50<br>(µМ)    | Selectiv ity Index (SI = CC50/E C50) | Referen<br>ce |
|----------------------|------------------------------------------------|---------------------------------|--------------|---------------------------|-----------------|--------------------------------------|---------------|
| Orthomy<br>xoviridae | Influenza<br>A Virus<br>(IAV)                  | Neurami<br>nidase<br>Inhibition | -            | 1.36                      | -               | -                                    | [1]           |
| Orthomy<br>xoviridae | Influenza<br>A Virus<br>(PR8,<br>M2(S31N<br>)) | Plaque<br>Reductio<br>n Assay   | MDCK         | 60.9 ±<br>22.0            | >100            | >1.64                                | [2]           |
| Orthomy<br>xoviridae | Influenza<br>A Virus<br>(PR8,<br>M2(S31))      | Plaque<br>Reductio<br>n Assay   | MDCK         | 50.3 ±<br>26.4            | >100            | >1.99                                | [2]           |
| Herpesvir<br>idae    | Herpes<br>Simplex<br>Virus 1<br>(HSV-1)        | Plaque<br>Reductio<br>n Assay   | A549         | 17.02 ±<br>2.82           | >317            | 18.62                                | [1]           |
| Herpesvir<br>idae    | Herpes<br>Simplex<br>Virus 2<br>(HSV-2)        | Direct<br>Antiviral<br>Assay    | Vero         | 1.41 ±<br>0.51<br>(μg/mL) | >200<br>(μg/mL) | >141.8                               | [3]           |
| Herpesvir<br>idae    | Human<br>Cytomeg<br>alovirus<br>(HCMV)         | Plaque<br>Reductio<br>n Assay   | HEL          | 25.50 ±<br>1.51           | >317            | >12.43                               | [1][4]        |



| Flavivirid<br>ae    | Hepatitis<br>C Virus<br>(HCV)        | Luciferas<br>e<br>Reporter<br>Assay | Huh-7.5      | 12.16 ±<br>2.56 | >317            | >26.07  | [1][4]     |
|---------------------|--------------------------------------|-------------------------------------|--------------|-----------------|-----------------|---------|------------|
| Flavivirid<br>ae    | Dengue<br>Virus<br>(DENV-2)          | Plaque<br>Reductio<br>n Assay       | Vero         | -               | -               | -       | [5][6][7]  |
| Paramyx<br>oviridae | Measles<br>Virus<br>(MV)             | EGFP<br>Expressi<br>on<br>Analysis  | CHO-<br>SLAM | 34.42 ±<br>4.35 | >317            | >9.21   | [1][4]     |
| Paramyx<br>oviridae | Respirato ry Syncytial Virus (RSV)   | Plaque<br>Reductio<br>n Assay       | НЕр-2        | 0.38 ±<br>0.05  | >317            | >834.21 | [1][4]     |
| Picornavi<br>ridae  | Enterovir<br>us 71<br>(EV71)         | Plaque<br>Reductio<br>n Assay       | RD           | 12.5<br>(μg/mL) | >200<br>(μg/mL) | >16     | [8][9][10] |
| Picornavi<br>ridae  | Coxsacki<br>evirus<br>A16<br>(CVA16) | Plaque<br>Reductio<br>n Assay       | RD           | 6.92 ±<br>0.25  | >100            | >14.45  | [11]       |
| Coronavi<br>ridae   | SARS-<br>CoV-2                       | Plaque<br>Reductio<br>n Assay       | Vero-E6      | 9.76 ±<br>0.42  | ~100            | >10.25  | [12]       |

### **Mechanisms of Antiviral Action**

**Chebulagic acid** exerts its antiviral effects through multiple mechanisms, primarily by interfering with the early stages of viral infection and by inhibiting key viral enzymes.

### **Inhibition of Viral Entry**



A primary mechanism of action for **chebulagic acid** is the inhibition of viral entry into host cells. This is achieved by targeting both viral glycoproteins and host cell surface glycosaminoglycans (GAGs), such as heparan sulfate and chondroitin sulfate, which many viruses use as attachment receptors.[5][6][7][13] By binding to these molecules, **chebulagic acid** effectively blocks the initial interaction between the virus and the host cell, preventing attachment, penetration, and subsequent infection.[5][6][7] This broad-spectrum mechanism is effective against a variety of enveloped viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Hepatitis C Virus (HCV), Dengue Virus (DENV), Measles Virus (MV), and Respiratory Syncytial Virus (RSV).[5][6][7] For some viruses like HSV-1, **chebulagic acid** can also directly inactivate viral particles.[13]



Click to download full resolution via product page

## **Inhibition of Viral Enzymes**

**Chebulagic acid** has also been shown to directly inhibit the activity of essential viral enzymes.



Influenza Neuraminidase: For influenza A virus, chebulagic acid acts as a neuraminidase inhibitor.[14][15][16] Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected cells.[17] By inhibiting neuraminidase, chebulagic acid prevents the spread of the virus to other cells.[14][15][16] Notably, it has been shown to be effective against oseltamivir-resistant strains of influenza A, suggesting a different binding mode or mechanism of action compared to conventional neuraminidase inhibitors.[14][15]
 [16]



Click to download full resolution via product page

SARS-CoV-2 3CL Protease: In the context of SARS-CoV-2, chebulagic acid has been identified as an allosteric inhibitor of the 3-chymotrypsin-like protease (3CLpro).[12] This enzyme is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. By binding to an allosteric site, chebulagic acid modulates the enzyme's activity, thereby inhibiting viral replication.[12]



### **Modulation of Host Signaling Pathways**

In addition to its direct antiviral effects, **chebulagic acid** can also modulate host inflammatory responses. In a study on respiratory syncytial virus (RSV) infection, **chebulagic acid** was found to suppress the IKK-NF- $\kappa$ B and MAPK signaling pathways.[18] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, and PGE2, thereby alleviating virus-induced lung pathology.[18]



Click to download full resolution via product page

# **Experimental Protocols Plaque Reduction Assay**

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

 Cell Seeding: Seed a monolayer of susceptible cells (e.g., MDCK for influenza, Vero for HSV) in 6-well or 12-well plates and incubate until confluent.

#### Foundational & Exploratory





- Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Serially dilute the virus stock and infect the cells for 1 hour at 37°C.
- Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium (e.g., agarose or methylcellulose) containing various concentrations of **chebulagic** acid or a vehicle control.
- Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
- Plaque Visualization and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet. Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the vehicle control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.





Click to download full resolution via product page

# **Neuraminidase Inhibition Assay**

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

• Enzyme and Substrate Preparation: Prepare a solution of purified influenza neuraminidase and a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA).



- Compound Incubation: Pre-incubate the neuraminidase enzyme with various concentrations of **chebulagic acid** or a control inhibitor (e.g., oseltamivir) for a specific time at 37°C.
- Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to the enzyme-inhibitor mixture.
- Fluorescence Measurement: After a set incubation period, stop the reaction and measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.
- Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity.



Click to download full resolution via product page



#### **Conclusion and Future Directions**

Chebulagic acid has demonstrated significant potential as a broad-spectrum antiviral agent. Its ability to target multiple viruses through various mechanisms, including the inhibition of viral entry and essential viral enzymes, makes it a compelling lead compound for further drug development. The favorable selectivity indices observed for many viruses suggest a good safety profile, although comprehensive preclinical and clinical studies are required to confirm its therapeutic potential in humans. Future research should focus on optimizing the structure of chebulagic acid to enhance its antiviral potency and pharmacokinetic properties, as well as exploring its efficacy in in vivo models for a wider range of viral infections. The development of chebulagic acid or its derivatives could provide a valuable addition to the arsenal of antiviral therapies, particularly in the context of emerging and drug-resistant viral diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antiviral Role of Phenolic Compounds against Dengue Virus: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-HSV-2 activity of Terminalia chebula Retz extract and its constituents, chebulagic and chebulinic acids PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-spectrum antiviral activity of chebulagic acid and punicalagin against viruses that use glycosaminoglycans for entry PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Broad-spectrum antiviral activity of chebulagic acid and punicalagin against viruses that use glycosaminoglycans for entry PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chebulagic Acid, a Hydrolyzable Tannin, Exhibited Antiviral Activity in Vitro and in Vivo against Human Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]

#### Foundational & Exploratory





- 10. Chebulagic acid, a hydrolyzable tannin, exhibited antiviral activity in vitro and in vivo against human enterovirus 71 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of chebulagic acid and punicalagin as novel allosteric inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolyzable tannins (chebulagic acid and punicalagin) target viral glycoproteinglycosaminoglycan interactions to inhibit herpes simplex virus 1 entry and cell-to-cell spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of Chebulinic Acid and Chebulagic Acid as Novel Influenza Viral Neuraminidase Inhibitors [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Chebulinic Acid and Chebulagic Acid as Novel Influenza Viral Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. restoredcdc.org [restoredcdc.org]
- 18. e-century.us [e-century.us]
- To cite this document: BenchChem. [Chebulagic acid's antiviral effects against influenza and other viruses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212293#chebulagic-acid-s-antiviral-effects-against-influenza-and-other-viruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com